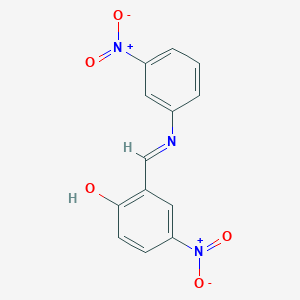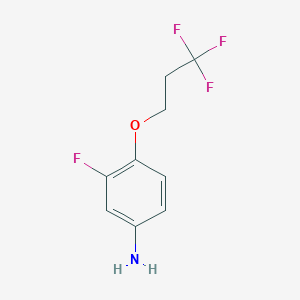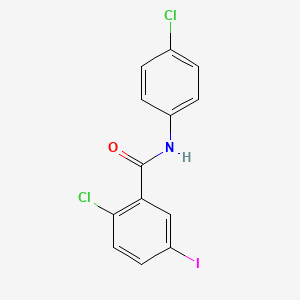![molecular formula C26H22Cl2N2O2 B10906103 (2E,2'E)-N,N'-(benzene-1,3-diyldimethanediyl)bis[3-(4-chlorophenyl)prop-2-enamide]](/img/structure/B10906103.png)
(2E,2'E)-N,N'-(benzene-1,3-diyldimethanediyl)bis[3-(4-chlorophenyl)prop-2-enamide]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(4-CHLOROPHENYL)-N~1~-[3-({[(E)-3-(4-CHLOROPHENYL)-2-PROPENOYL]AMINO}METHYL)BENZYL]-2-PROPENAMIDE is a synthetic organic compound characterized by the presence of chlorophenyl groups and propenamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-CHLOROPHENYL)-N~1~-[3-({[(E)-3-(4-CHLOROPHENYL)-2-PROPENOYL]AMINO}METHYL)BENZYL]-2-PROPENAMIDE typically involves multi-step organic reactions. One common approach is the condensation of 4-chlorobenzaldehyde with an appropriate amine to form an imine intermediate. This intermediate is then subjected to a Wittig reaction to introduce the propenamide functionality. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Reaction conditions would be carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(4-CHLOROPHENYL)-N~1~-[3-({[(E)-3-(4-CHLOROPHENYL)-2-PROPENOYL]AMINO}METHYL)BENZYL]-2-PROPENAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the propenamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl groups, where chlorine atoms are replaced by other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Hydroxylated or aminated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-(4-CHLOROPHENYL)-N~1~-[3-({[(E)-3-(4-CHLOROPHENYL)-2-PROPENOYL]AMINO}METHYL)BENZYL]-2-PROPENAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be used as a probe to study enzyme interactions and receptor binding. Its chlorophenyl groups can interact with various biological targets, making it useful in the design of bioactive molecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or neurological disorders.
Industry
In the industrial sector, (E)-3-(4-CHLOROPHENYL)-N~1~-[3-({[(E)-3-(4-CHLOROPHENYL)-2-PROPENOYL]AMINO}METHYL)BENZYL]-2-PROPENAMIDE can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of (E)-3-(4-CHLOROPHENYL)-N~1~-[3-({[(E)-3-(4-CHLOROPHENYL)-2-PROPENOYL]AMINO}METHYL)BENZYL]-2-PROPENAMIDE involves its interaction with molecular targets such as enzymes and receptors. The chlorophenyl groups can bind to specific sites on proteins, modulating their activity. This compound may inhibit or activate certain pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(4-BROMOPHENYL)-N~1~-[3-({[(E)-3-(4-BROMOPHENYL)-2-PROPENOYL]AMINO}METHYL)BENZYL]-2-PROPENAMIDE
- (E)-3-(4-FLUOROPHENYL)-N~1~-[3-({[(E)-3-(4-FLUOROPHENYL)-2-PROPENOYL]AMINO}METHYL)BENZYL]-2-PROPENAMIDE
- (E)-3-(4-METHOXYPHENYL)-N~1~-[3-({[(E)-3-(4-METHOXYPHENYL)-2-PROPENOYL]AMINO}METHYL)BENZYL]-2-PROPENAMIDE
Uniqueness
The uniqueness of (E)-3-(4-CHLOROPHENYL)-N~1~-[3-({[(E)-3-(4-CHLOROPHENYL)-2-PROPENOYL]AMINO}METHYL)BENZYL]-2-PROPENAMIDE lies in its specific chlorophenyl groups, which confer distinct chemical and biological properties. Compared to its brominated, fluorinated, or methoxylated analogs, the chlorinated version may exhibit different reactivity and binding affinities, making it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C26H22Cl2N2O2 |
|---|---|
Molecular Weight |
465.4 g/mol |
IUPAC Name |
(E)-3-(4-chlorophenyl)-N-[[3-[[[(E)-3-(4-chlorophenyl)prop-2-enoyl]amino]methyl]phenyl]methyl]prop-2-enamide |
InChI |
InChI=1S/C26H22Cl2N2O2/c27-23-10-4-19(5-11-23)8-14-25(31)29-17-21-2-1-3-22(16-21)18-30-26(32)15-9-20-6-12-24(28)13-7-20/h1-16H,17-18H2,(H,29,31)(H,30,32)/b14-8+,15-9+ |
InChI Key |
YAHXMRIDEVXWHO-VOMDNODZSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)CNC(=O)/C=C/C2=CC=C(C=C2)Cl)CNC(=O)/C=C/C3=CC=C(C=C3)Cl |
Canonical SMILES |
C1=CC(=CC(=C1)CNC(=O)C=CC2=CC=C(C=C2)Cl)CNC(=O)C=CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(3-chlorophenoxy)methyl]-N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]benzamide](/img/structure/B10906025.png)

![N-(2,5-dichlorophenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10906039.png)
![5-(4-methylphenyl)-4-{[(E)-(2-nitrophenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B10906045.png)

![(4Z)-2-(2,5-dichlorophenyl)-4-{2-[(2-fluorobenzyl)oxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B10906062.png)
![N-[(E)-{5-[(4-bromophenoxy)methyl]furan-2-yl}methylidene]-3-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10906067.png)
![N'-[(1Z,2E)-3-(1,3-benzodioxol-5-yl)prop-2-en-1-ylidene]-2-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B10906073.png)

![N'-[(3Z)-5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(2,4,6-trichlorophenoxy)acetohydrazide](/img/structure/B10906081.png)
![N-[1-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B10906089.png)
![N'-[(3E)-5-bromo-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]-6-methylpyridine-3-carbohydrazide](/img/structure/B10906095.png)
![Methyl 1-[(5-fluoro-2-thienyl)methyl]-1h-pyrazole-5-carboxylate](/img/structure/B10906098.png)
![(2Z,5Z)-3-(4-ethylphenyl)-2-[(4-ethylphenyl)imino]-5-(4-fluorobenzylidene)-1,3-thiazolidin-4-one](/img/structure/B10906099.png)
